molecular formula C₁₆H₁₈FN₂O₈P B1159473 Des-alanyl Sofosbuvir

Des-alanyl Sofosbuvir

Cat. No.: B1159473
M. Wt: 416.29
Attention: For research use only. Not for human or veterinary use.
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Description

Des-alanyl Sofosbuvir is a synthetic organic compound of significant interest in pharmaceutical and antiviral research, primarily as a key intermediate or metabolite in the study of Sofosbuvir. Sofosbuvir is a direct-acting antiviral prodrug that is clinically used as a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase . Upon administration, Sofosbuvir undergoes a complex metabolic activation pathway within hepatocytes to form the pharmacologically active uridine analog triphosphate (GS-461203) . This active form incorporates into the HCV RNA by the NS5B polymerase and acts as a chain terminator, effectively halting viral replication . Research into analogs like this compound is crucial for elucidating the complete metabolic fate of Sofosbuvir, understanding the structure-activity relationships (SAR) within this class of nucleotides, and aiding in the design of novel antiviral agents . This compound is presented to the scientific community as a high-quality reference standard and building block for investigative purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C₁₆H₁₈FN₂O₈P

Molecular Weight

416.29

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Docking Scores and Binding Interactions

Compound Average Binding Energy (kcal/mol) Key Interactions with RdRp
Sofosbuvir Baseline Standard interactions
Compound 3 Better than Sofosbuvir Enhanced hydrogen bonding
Compound 4 Best among derivatives Hydrophobic and π-π stacking

Solubility and Permeability

Water solubility and Caco2 permeability—critical for oral bioavailability—were compared across derivatives (Table 2).

  • Water Solubility (log(mol/L)) :
    • Compound 4: −2.84 (most soluble)
    • Compound 3: −2.524
    • Sofosbuvir: −2.271 (least soluble) .
  • Caco2 Permeability :
    • Compound 4: 58.2% (highest permeability)
    • Compound 3: 49.9%
    • Sofosbuvir: 28.7% .

Table 2: Solubility and Permeability Profiles

Compound Water Solubility (log(mol/L)) Caco2 Permeability (%)
Sofosbuvir −2.271 28.7
Compound 3 −2.524 49.9
Compound 4 −2.84 58.2

Pharmacological Efficacy and Synergistic Effects

While Sofosbuvir derivatives like Compounds 3 and 4 show promise against SARS-CoV-2, Sofosbuvir itself has demonstrated synergistic effects with flavonoids (e.g., Compounds 1 and 2) in HCV treatment. For instance:

  • Monotherapy: Sofosbuvir inhibited 33.4% of HCV replication.
  • Combination Therapy : Sofosbuvir + Compound 2 achieved 62.7% inhibition, suggesting additive effects .

Preparation Methods

In Vivo Metabolic Activation

Sofosbuvir undergoes sequential enzymatic processing in hepatocytes to yield this compound. The first step involves cathepsin A (CatA) and carboxylesterase 1 (CES1) , which hydrolyze the carboxyl ester group of sofosbuvir. This is followed by non-enzymatic rearrangement to form an alanyl phosphate intermediate, which is subsequently deaminated by histidine triad nucleotide-binding protein 1 (Hint1) . Final dephosphorylation by cellular phosphatases produces GS-331007, which circulates systemically.

Table 1: Enzymatic Steps in this compound Formation

EnzymeFunctionLocalizationReference
Cathepsin A (CatA)Hydrolysis of carboxyl esterLysosome
Carboxylesterase 1Ester cleavageCytoplasm
Hint1Deamination of alanyl phosphate intermediateNucleus

Chemical Synthesis Methods

Direct Hydrolysis of Sofosbuvir

Industrial-scale preparation of this compound often involves controlled hydrolysis of sofosbuvir under basic conditions. A patent-published method (WO2017009746A1) details the use of sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 20–50°C. This process achieves >99.5% purity by HPLC, meeting International Council for Harmonisation (ICH) guidelines.

Solvent Systems and Reaction Optimization

Key solvents for hydrolysis include:

  • Ethyl acetate : Enhances solubility of intermediate metabolites.

  • Methylene chloride : Facilitates phase separation during extraction.
    Reaction parameters such as pH (optimized to 7–9) and temperature (25–40°C) are critical to minimizing byproducts like phosphorylated impurities.

Table 2: Industrial Hydrolysis Conditions for this compound

ParameterOptimal RangeImpact on YieldReference
Temperature25–40°CPrevents degradation
pH7–9Maximizes hydrolysis rate
SolventDMF/THFEnhances reactivity

Industrial-Scale Purification Techniques

Crystallization and Filtration

Post-hydrolysis, this compound is purified via anti-solvent crystallization using n-heptane or isoamyl acetate . This step reduces residual sofosbuvir to <0.1% and achieves a crystalline form with low hygroscopicity.

Chromatographic Methods

Reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile:water (70:30) is employed for analytical validation, ensuring compliance with regulatory limits for genotoxic impurities.

Comparative Analysis of Preparation Methods

Enzymatic vs. Chemical Synthesis

  • Enzymatic hydrolysis : Biocatalytic methods using recombinant CES1 or CatA offer high specificity but require costly enzyme immobilization.

  • Chemical hydrolysis : Cost-effective for bulk production but generates inorganic waste (e.g., sodium sulfate).

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Purity (%)ScalabilityReference
Enzymatic (CES1)85–9098.5Limited by enzyme cost
Chemical (NaOH/THF)92–9599.5High

Regulatory and Quality Considerations

The Australian Therapeutic Goods Administration (TGA) mandates stringent control over genotoxic impurities (e.g., alkyl halides) during synthesis, with limits ≤1 ppm. Batch consistency is ensured via in-process controls (IPC) monitoring pH, temperature, and intermediate purity .

Q & A

Q. How to develop a robust HPLC method for Sofosbuvir using Quality by Design (QbD)?

A QbD approach involves identifying critical method parameters (e.g., mobile phase ratio, buffer pH, column type) and optimizing them via statistical software like Design-Expert®. For Sofosbuvir, a 14-run experimental design was used to analyze interactions between factors, with retention time, peak tailing, and theoretical plates as dependent responses. Calibration curves and validation per ICH guidelines ensure precision and accuracy .

Q. What are the key validation parameters for an HPLC method analyzing Sofosbuvir and its impurities?

Validation should include specificity (resolution of impurities), linearity (R² > 0.999), accuracy (recovery 98–102%), and robustness (e.g., column or flow rate variations). Detection limits (LOD/LOQ) must be established, and method robustness confirmed via deliberate parameter changes. A retention time of <10 minutes with minimal mobile phase usage is ideal for efficiency .

Q. How to assess Sofosbuvir's stability under hydrolytic degradation in solid-state formulations?

Use silica or silicates with pH-adjusted surfaces (3.9–9.7) to simulate degradation conditions. Analyze degradation products via HPLC, comparing solid-state vs. solution stability. For Sofosbuvir, degradation kinetics in solid-state are slower, highlighting the importance of excipient selection and pH control during formulation .

Advanced Research Questions

Q. How to optimize experimental designs for quantifying Sofosbuvir in multi-component mixtures (e.g., with Ledipasvir)?

Multivariate chemometric models, such as genetic algorithm-partial least squares (GA-PLS) or artificial neural networks (ANN), enhance predictive accuracy. Zero-order absorbance spectra (200–400 nm) are processed into a data matrix for regression analysis. GA optimizes variable selection, reducing noise and improving precision in quantifying Sofosbuvir in market samples .

Q. What bio-analytical strategies are effective for Sofosbuvir quantification in plasma?

Protein precipitation or solid-phase extraction is used to isolate Sofosbuvir from plasma. Method validation must address matrix effects, recovery (>85%), and sensitivity (LOQ <10 ng/mL). LC-MS/MS with isotope-labeled internal standards improves specificity. Cross-validate with spiked samples to ensure accuracy in pharmacokinetic studies .

Q. How to apply factorial design in formulating Sofosbuvir-loaded lipid nanocarriers?

A 2³ factorial design evaluates independent variables (e.g., lipid concentration, surfactant amount, centrifugation speed) on responses like drug entrapment efficiency (DEE) and particle size. Design-Expert® software analyzes interactions and predicts optimal conditions. For Sofosbuvir, higher lipid content increases DEE, while centrifugation speed reduces particle size .

Q. What in vitro models evaluate Sofosbuvir's efficacy against non-HCV viruses (e.g., Zika or SARS-CoV-2)?

Use cell lines like hepatoma (Huh-7), neuroblastoma (SH-Sy5y), or Calu-3 (lung epithelial) to assess antiviral activity. Measure EC₅₀ via plaque reduction assays. Sofosbuvir inhibits Zika virus by inducing A-to-G mutations in viral RNA and synergizes with Daclatasvir against SARS-CoV-2 in vitro .

Q. How to resolve data contradictions in Sofosbuvir combination therapy outcomes (e.g., SVR rates)?

Perform multivariate logistic regression to identify confounders. For genotype 3 HCV, factors like BMI <30 and Sofosbuvir/Daclatasvir regimens (OR=4.25) independently predict SVR. Exclude irrelevant variables (e.g., treatment duration) and validate models with bootstrapping or cross-study meta-analyses .

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